molecular formula C26H23FN4O4S B11081172 Ethyl 4-[4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate

Ethyl 4-[4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate

Cat. No.: B11081172
M. Wt: 506.5 g/mol
InChI Key: IOLQYKOXGLDIRC-UHFFFAOYSA-N
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Description

Ethyl 4-[4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a fluorophenyl group, a pyridinylmethyl group, and a thioxoimidazolidinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate typically involves multiple steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the reaction of 4-fluoroaniline with an appropriate acylating agent to form the fluorophenyl intermediate.

    Synthesis of the Thioxoimidazolidinone Core: This step involves the cyclization of a suitable precursor with thiourea under controlled conditions to form the thioxoimidazolidinone core.

    Coupling Reactions: The fluorophenyl intermediate is then coupled with the thioxoimidazolidinone core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Esterification: The final step involves esterification with ethyl benzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxoimidazolidinone moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thioxoimidazolidinone derivatives in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential as an enzyme inhibitor. Its structure suggests it could interact with specific enzymes involved in disease pathways.

Medicine

In medicine, Ethyl 4-[4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate is explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit certain signaling pathways.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate involves its interaction with specific molecular targets. It is believed to inhibit enzymes such as histone deacetylases (HDACs), which play a critical role in gene expression regulation. Additionally, it may interfere with signaling pathways like PI3K/AKT and NF-κB, which are involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[(2-oxo-2-phenylethyl)amino]benzoate: Similar structure but lacks the fluorophenyl and thioxoimidazolidinone moieties.

    4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]benzoic acid: Contains an indole moiety instead of the thioxoimidazolidinone core.

Uniqueness

Ethyl 4-[4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate is unique due to its combination of a fluorophenyl group, a pyridinylmethyl group, and a thioxoimidazolidinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H23FN4O4S

Molecular Weight

506.5 g/mol

IUPAC Name

ethyl 4-[4-[2-(4-fluoroanilino)-2-oxoethyl]-5-oxo-3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C26H23FN4O4S/c1-2-35-25(34)18-5-11-21(12-6-18)31-24(33)22(14-23(32)29-20-9-7-19(27)8-10-20)30(26(31)36)16-17-4-3-13-28-15-17/h3-13,15,22H,2,14,16H2,1H3,(H,29,32)

InChI Key

IOLQYKOXGLDIRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CN=CC=C3)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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